4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
Description
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring a benzodioxole moiety fused to a 1,2,4-oxadiazole ring, which is further linked to a phenyl-substituted pyrrolidin-2-one scaffold. The benzodioxole group (a methylenedioxy-substituted benzene) is known for enhancing bioavailability and binding affinity in medicinal chemistry due to its electron-rich aromatic system . The 1,2,4-oxadiazole ring contributes to metabolic stability and rigidity, while the pyrrolidin-2-one core introduces conformational constraints that may influence target selectivity . This compound was listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy during development .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-17-9-13(10-22(17)14-4-2-1-3-5-14)19-20-18(21-26-19)12-6-7-15-16(8-12)25-11-24-15/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYZTYQXXJFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the 1,2,4-Oxadiazole Ring: This step involves the reaction of an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative to yield the 1,2,4-oxadiazole ring.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of a suitable amine with a γ-lactone or through the cyclization of a γ-amino acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional motifs:
-
Pyrrolidin-2-one (cyclic amide)
-
1,2,4-Oxadiazole
-
Benzo[d] dioxol-5-yl (methylenedioxyphenyl)
Hydrolysis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
This reaction cleaves the oxadiazole ring, yielding a substituted amidoxime and a carboxylic acid derivative . -
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH), the oxadiazole may undergo ring-opening to form a nitrile and an amide, though this pathway is less common .
Reactivity of the Pyrrolidin-2-one Core
The pyrrolidin-2-one ring exhibits typical lactam behavior:
-
Ring-Opening :
Strong acids (e.g., concentrated H2SO4) or bases (e.g., KOH) at elevated temperatures can hydrolyze the lactam to yield a linear amino acid derivative.
-
Reduction :
Catalytic hydrogenation (H2/Pd-C) may reduce the carbonyl group to a hydroxyl group, forming a pyrrolidine alcohol, though this is highly condition-dependent .
Electrophilic Aromatic Substitution
The benzo[d] dioxol-5-yl group directs electrophilic substitution to the para position (C-5 relative to the methylenedioxy group):
-
Nitration :
-
Sulfonation :
Stability and Byproduct Formation
-
Thermal Stability : The oxadiazole ring is thermally stable up to 200°C, but decomposition occurs above this threshold, releasing CO and N2 .
-
Photoreactivity : The methylenedioxy group may undergo photochemical ring-opening under UV light, forming quinone-like derivatives .
Synthetic Modifications
While direct data on this compound is limited, analogous molecules (e.g., ) suggest potential modifications:
| Modification | Reagents | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, K2CO3 | Substitution at pyrrolidine nitrogen |
| Oxadiazole Functionalization | Grignard reagents | Addition to oxadiazole C=N bonds |
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems and their interactions with various reagents.
Biology
Biologically, 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Medicine
In medicine, this compound is being explored for its anti-inflammatory and antimicrobial properties. It has been found to inhibit key enzymes involved in inflammatory pathways and to exhibit activity against a range of bacterial and fungal pathogens .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of derivatives with enhanced biological activity and selectivity.
Mechanism of Action
The mechanism of action of 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one involves multiple pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation and inflammation, such as cyclooxygenase (COX) enzymes and tubulin.
Pathways Involved: It modulates the activity of these targets, leading to the inhibition of cell growth, induction of apoptosis, and reduction of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs sharing the benzodioxole group or heterocyclic frameworks. Below is a detailed analysis:
Structural Analogues with Benzodioxole Moieties
ABT-627 (Compound 9, ): Structure: Features a benzo[d][1,3]dioxol-5-yl group attached to a pyrrolidine carboxylic acid backbone with a dibutylaminoethyl substituent. Comparison: Unlike the target compound’s oxadiazole-pyrrolidinone fusion, ABT-627 includes an ester and amide linkage, which may reduce metabolic stability compared to the oxadiazole’s resistance to hydrolysis. ABT-627 was developed as a potent endothelin receptor antagonist, highlighting the role of substituent flexibility in receptor binding .
D14–D20 (): Structure: Penta-2,4-dienamide derivatives with benzodioxole and varied aryl/heteroaryl substituents. Comparison: The linear dienamide chain in D14–D20 contrasts with the cyclic oxadiazole-pyrrolidinone system, reducing structural rigidity. These compounds exhibit lower yields (13.7–24.8%) and higher melting points (182.9–233.5°C), suggesting stronger intermolecular interactions than the target compound .
Compound 102a (): Structure: Pyrazoline-thiazole hybrid with benzodioxole and naphthalene groups. Comparison: The thiazole and pyrazoline rings introduce sulfur and nitrogen atoms, enhancing polar interactions.
Heterocyclic Analogues with 1,2,4-Oxadiazole
EP 1 808 168 B1 Derivatives (): Structure: Pyrazolo[3,4-d]pyrimidines linked to 3-isopropyl-1,2,4-oxadiazole via piperidine/cyclohexyl spacers. These derivatives target kinase inhibition, underscoring the oxadiazole’s versatility in diverse therapeutic contexts .
Compound 27 (): Structure: Thiazole-oxadiazole hybrid with a dimethoxybenzyl-pyrrolidine moiety. Comparison: The thiazole ring introduces sulfur-based hydrogen bonding, while the oxadiazole enhances stability. Compound 27 showed dual orexin receptor antagonism (60% yield, LC-MS [M+H]+ = 466.99), suggesting the target compound’s oxadiazole-pyrrolidinone system could be optimized for similar neuropharmacological applications .
Pharmacological Potential
- The oxadiazole-pyrrolidinone scaffold is understudied compared to pyrazoline or thiazole derivatives, which have demonstrated anticonvulsant (), antimicrobial (), and anticancer () activities.
- The discontinued status of the target compound suggests unresolved challenges in ADME (absorption, distribution, metabolism, excretion) or target engagement, warranting further structural optimization .
Biological Activity
The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing available data from various studies.
Synthesis and Structural Characterization
The compound was synthesized through a 1,3-dipolar cycloaddition reaction , involving the reaction of N-(3,4-methylenedioxybenzylidene) benzylamine with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride. The reaction was refluxed in ethanol with triethylamine, leading to the formation of the desired product. Crystallographic analysis revealed important structural details that are crucial for understanding its biological interactions .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.234(2) |
| b (Å) | 12.345(3) |
| c (Å) | 14.567(4) |
| β (°) | 100.456(5) |
Antimicrobial Properties
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial activity. Specifically, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, suggesting its utility as a lead compound in cancer therapy.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Preliminary tests indicate that it may act as a GABA receptor modulator , similar to known anxiolytics like diazepam. This property could make it beneficial for treating anxiety disorders.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits MCF-7 and HeLa cell proliferation | |
| Neuropharmacological | Potential GABA receptor modulation |
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers tested the antimicrobial efficacy of several benzo[d][1,3]dioxole derivatives against clinical isolates. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with different concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
